Cas no 1073722-40-3 (4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers)

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde, as a mixture of diastereomers, is a versatile intermediate in organic synthesis, particularly valuable for introducing trifluoromethyl-substituted cyclohexyl motifs. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it useful in pharmaceutical and agrochemical applications. The diastereomeric mixture allows for broader reactivity exploration in stereoselective transformations. Its aldehyde functionality enables further derivatization, including reductive amination, condensation, or nucleophilic addition reactions. The compound’s structural features make it a practical building block for drug discovery and material science, where fluorinated cyclohexanes are often sought for their unique physicochemical properties. Handling should follow standard precautions for aldehydes and fluorinated compounds.
4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers structure
1073722-40-3 structure
Product name:4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
CAS No:1073722-40-3
MF:C8H11F3O
Molecular Weight:180.167553186417
CID:4570384
PubChem ID:19763100

4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • 4-(trifluoromethyl)cyclohexane-1-carbaldehyde
    • Cyclohexanecarboxaldehyde, 4-(trifluoromethyl)-
    • 4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
    • インチ: 1S/C8H11F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h5-7H,1-4H2
    • InChIKey: ZYIWAPYAQGWZJE-UHFFFAOYSA-N
    • SMILES: C1(C=O)CCC(C(F)(F)F)CC1

計算された属性

  • 精确分子量: 180.07619946g/mol
  • 同位素质量: 180.07619946g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 156
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • XLogP3: 2.3

4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-139764-2.5g
4-(trifluoromethyl)cyclohexane-1-carbaldehyde
1073722-40-3 95%
2.5g
$2100.0 2023-07-09
Enamine
EN300-139764-5.0g
4-(trifluoromethyl)cyclohexane-1-carbaldehyde
1073722-40-3 95%
5.0g
$3105.0 2023-07-09
Aaron
AR01ADAG-1g
4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
1073722-40-3 95%
1g
$1130.00 2025-02-09
Enamine
EN300-139764-50mg
4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
1073722-40-3 95.0%
50mg
$249.0 2023-09-30
Enamine
EN300-139764-2500mg
4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
1073722-40-3 95.0%
2500mg
$2100.0 2023-09-30
A2B Chem LLC
AV62300-10g
4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
1073722-40-3 95%
10g
$4884.00 2024-04-20
Aaron
AR01ADAG-2.5g
4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
1073722-40-3 95%
2.5g
$2913.00 2023-12-16
1PlusChem
1P01AD24-50mg
4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
1073722-40-3 95%
50mg
$412.00 2025-03-19
1PlusChem
1P01AD24-250mg
4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
1073722-40-3 95%
250mg
$763.00 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1543616-1g
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde
1073722-40-3 98%
1g
¥6678.00 2024-08-09

4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers 関連文献

4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomersに関する追加情報

Recent Advances in the Application of 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde (CAS: 1073722-40-3) in Chemical Biology and Pharmaceutical Research

The compound 4-(trifluoromethyl)cyclohexane-1-carbaldehyde (CAS: 1073722-40-3), a mixture of diastereomers, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This aldehyde derivative, characterized by the presence of a trifluoromethyl group on the cyclohexane ring, exhibits remarkable stability and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, which is crucial for improving pharmacokinetic properties.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers utilized 4-(trifluoromethyl)cyclohexane-1-carbaldehyde as a key building block in the synthesis of novel G protein-coupled receptor (GPCR) ligands. The study demonstrated that the diastereomeric mixture could be effectively separated and individually evaluated for their binding affinities, revealing stereospecific interactions with target receptors. This finding underscores the importance of stereochemistry in drug design and highlights the compound's potential in generating enantiomerically pure therapeutics. Furthermore, the study reported that the trifluoromethyl group played a critical role in enhancing the binding affinity and selectivity of the ligands, suggesting its utility in optimizing drug-receptor interactions.

Another notable application of 4-(trifluoromethyl)cyclohexane-1-carbaldehyde was reported in the field of enzyme inhibition. A recent ACS Chemical Biology article detailed its use in the design of covalent inhibitors for serine hydrolases. The aldehyde functionality served as an electrophilic warhead, enabling the formation of reversible covalent bonds with the active-site serine residue. The trifluoromethyl group, meanwhile, contributed to the inhibitors' cell permeability and target engagement. The study showcased the compound's versatility in modulating enzyme activity and its potential as a scaffold for developing selective inhibitors with minimal off-target effects.

Beyond its applications in drug discovery, 4-(trifluoromethyl)cyclohexane-1-carbaldehyde has also been employed in chemical biology probes. A recent Nature Chemical Biology study utilized the compound to develop fluorescent probes for imaging lipid droplets in live cells. The probes, derived from the aldehyde, exhibited excellent photostability and specificity, enabling real-time visualization of lipid metabolism. This advancement opens new avenues for studying metabolic disorders and evaluating therapeutic interventions. The study also highlighted the compound's compatibility with bioorthogonal chemistry, further expanding its utility in probe development.

In conclusion, 4-(trifluoromethyl)cyclohexane-1-carbaldehyde (CAS: 1073722-40-3) has emerged as a multifaceted tool in chemical biology and pharmaceutical research. Its unique structural features, including the trifluoromethyl group and aldehyde functionality, enable diverse applications ranging from drug discovery to chemical probe development. Recent studies have demonstrated its potential in generating stereospecific therapeutics, covalent enzyme inhibitors, and imaging probes, underscoring its value as a versatile intermediate. Future research is expected to further explore its applications, particularly in the context of targeted drug delivery and precision medicine.

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